![molecular formula C11H14N4OS B5645734 1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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Overview
Description
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and agricultural applications .
Preparation Methods
The synthesis of 1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to a pyrimidine ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases, which can be achieved under mild conditions using iron (III) chloride . Industrial production methods typically involve optimizing these reactions for scalability and yield.
Chemical Reactions Analysis
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Industry: In agriculture, it is used as a herbicidal and antifungal agent.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other similar compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family. Some similar compounds include:
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Known for its antifungal and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant anticancer properties and is used as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific ethylsulfanyl and dimethyl substitutions, which contribute to its distinct biological activities and chemical reactivity.
Biological Activity
1-[2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structure of this compound suggests potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4OS. It features a triazole ring fused with a pyrimidine structure, along with an ethylsulfanyl group that may enhance its biological activity through various mechanisms.
Antibacterial and Antifungal Properties
Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar compounds have shown effectiveness against fungi like Candida albicans, indicating potential use in treating fungal infections .
Antiviral and Anticancer Effects
The compound's biological profile extends to antiviral and anticancer activities:
- Antiviral Activity : Triazole derivatives are being explored for their ability to inhibit viral replication. For example, they may act on viral enzymes or interfere with viral entry into host cells .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. This is particularly relevant in cancers where triazole derivatives have been shown to downregulate oncogenic signaling pathways .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
- Cell Signaling Pathways : It may also modulate signaling pathways related to cell survival and apoptosis, particularly through the inhibition of protein kinases involved in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study evaluating the anticancer effects of triazole derivatives including this compound:
- Methodology : Cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values were determined), suggesting potent anticancer activity. The study highlighted the compound's ability to trigger apoptotic pathways through caspase activation.
Properties
IUPAC Name |
1-(2-ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-5-17-11-13-10-12-6(2)9(8(4)16)7(3)15(10)14-11/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNXFJKRSTDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(C(=NC2=N1)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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